

An In-depth Technical Guide to BCN-PEG4-acid

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Compound of Interest

Compound Name: *BCN-PEG4-acid*

Cat. No.: *B15543286*

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This technical guide provides essential information on the chemical properties and applications of **BCN-PEG4-acid**, a bifunctional linker commonly utilized in bioconjugation and drug delivery systems. Designed for researchers and professionals in the fields of chemistry, biology, and pharmacology, this document outlines the core specifications of **BCN-PEG4-acid**, a detailed experimental protocol for its use in antibody-drug conjugation, and a visual representation of the experimental workflow.

Core Properties of BCN-PEG4-acid

BCN-PEG4-acid is a versatile molecule featuring a bicyclo[6.1.0]nonyne (BCN) group and a carboxylic acid moiety, separated by a hydrophilic polyethylene glycol (PEG) spacer. The BCN group facilitates covalent attachment to azide-containing molecules via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" reaction known for its high efficiency and biocompatibility. The terminal carboxylic acid allows for conjugation to amine-containing molecules, such as proteins or antibodies, through the formation of a stable amide bond.

Property	Value	References
Molecular Formula	C22H35NO8	[1][2][3][4]
Molecular Weight	441.52 g/mol	[1]
CAS Number	1881221-47-1, 2226472-38-2	
Purity	>95%	
Physical Form	Colorless oil	
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO	

Experimental Protocol: Antibody-Drug Conjugate (ADC) Synthesis using BCN-PEG4-acid

This protocol describes the steps for conjugating a cytotoxic drug to a monoclonal antibody (mAb) using **BCN-PEG4-acid** as a linker.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
- **BCN-PEG4-acid**
- Azide-modified cytotoxic drug
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Dimethyl sulfoxide (DMSO)
- Reaction buffers (e.g., MES buffer for activation, PBS for conjugation)
- Purification columns (e.g., size-exclusion chromatography)

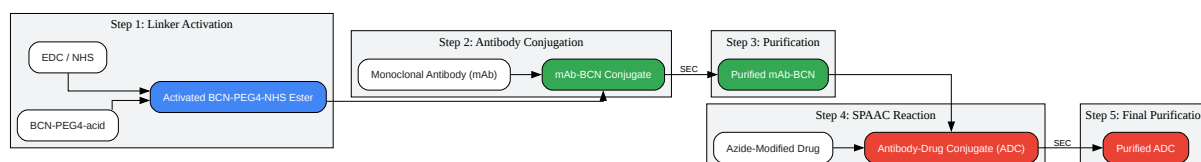
Procedure:

- Activation of **BCN-PEG4-acid**:
 - Dissolve **BCN-PEG4-acid** in anhydrous DMSO to a stock concentration of 10 mM.
 - In a separate tube, dissolve EDC and NHS in MES buffer (pH 6.0) to a final concentration of 50 mM each.
 - Add a 1.5-fold molar excess of the EDC/NHS solution to the **BCN-PEG4-acid** solution.
 - Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.
- Conjugation of Activated Linker to the Antibody:
 - Adjust the pH of the mAb solution to 7.2-7.5 using a suitable buffer.
 - Add the activated **BCN-PEG4-acid** linker to the mAb solution at a desired molar ratio (e.g., 5:1 linker to mAb).
 - Incubate the reaction for 2 hours at room temperature with gentle mixing.
 - Quench the reaction by adding a low molecular weight amine-containing compound (e.g., Tris buffer).
- Purification of the Linker-Antibody Conjugate:
 - Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC).
 - Collect the fractions corresponding to the purified mAb-BCN conjugate.
 - Confirm the successful conjugation and determine the linker-to-antibody ratio using techniques such as mass spectrometry or UV-Vis spectroscopy.
- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
 - Dissolve the azide-modified cytotoxic drug in a compatible solvent (e.g., DMSO).

- Add the azide-modified drug to the purified mAb-BCN conjugate at a slight molar excess.
- Allow the reaction to proceed for 4-12 hours at 4°C or room temperature. The reaction progress can be monitored by LC-MS.
- Final Purification of the Antibody-Drug Conjugate (ADC):
 - Purify the final ADC from unreacted drug and other impurities using SEC or another suitable chromatography method.
 - Characterize the final ADC for purity, drug-to-antibody ratio (DAR), and biological activity.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of an Antibody-Drug Conjugate using **BCN-PEG4-acid**.



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Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

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